3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol
Description
3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a triazine derivative featuring a hydroxyl group at position 5, a methyl group at position 6, and a 3-chloro-2-methylphenylamino substituent at position 3 of the triazine core. Its molecular formula is C₁₁H₁₁ClN₄O, with a calculated molecular weight of 250.68 g/mol. The compound’s structure combines a heterocyclic triazin-5-ol scaffold with a halogenated aromatic moiety, a design common in bioactive molecules targeting enzymes or microbial systems.
Properties
Molecular Formula |
C11H11ClN4O |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
3-(3-chloro-2-methylanilino)-6-methyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C11H11ClN4O/c1-6-8(12)4-3-5-9(6)13-11-14-10(17)7(2)15-16-11/h3-5H,1-2H3,(H2,13,14,16,17) |
InChI Key |
DSZFYODZAYDAGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NN=C(C(=O)N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylaniline and cyanuric chloride.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol. The compound has shown significant activity against various cancer cell lines.
Case Study: Anticancer Activity
A study published in ACS Omega demonstrated that derivatives of triazine compounds exhibited notable growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40. The compound showed percent growth inhibitions (PGIs) of 86.61% and 75.99%, respectively . This suggests that the structural components of triazines may contribute to their efficacy in targeting cancer cells.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Several studies have reported its effectiveness against a range of bacterial and fungal pathogens.
Case Study: Antimicrobial Screening
In a comprehensive antimicrobial study, derivatives of triazine were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. Notably, compounds similar to 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol demonstrated significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antimicrobial agents .
Agricultural Applications
The compound's structure suggests potential applications in agriculture as a pesticide or herbicide due to its bioactive properties.
Research Findings
Research indicates that triazine derivatives can act as effective herbicides. Their ability to inhibit specific biological pathways in plants makes them suitable for controlling weed growth without harming crops . The synthesis of these compounds often involves modifying existing triazine structures to enhance their efficacy and reduce toxicity to non-target organisms.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol involves its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . In agricultural applications, it may inhibit specific enzymes involved in plant growth, leading to its herbicidal effects .
Comparison with Similar Compounds
3-(3-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol
- Structure : Differs by lacking the 2-methyl group on the phenyl ring.
- Molecular Weight : 236.66 g/mol (C₁₀H₉ClN₄O).
- Significance : Highlights the role of methyl substitution on the phenyl ring for steric or electronic modulation.
3-[(4-Fluorophenyl)amino]-6-methyl-1,2,4-triazin-5-ol
- Structure : Substitutes 3-chloro-2-methylphenyl with 4-fluorophenyl.
- Molecular Weight : 237.23 g/mol (C₁₀H₉FN₄O).
- Key Data: No direct activity reported, but fluorinated analogs often enhance metabolic stability and target binding .
3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-ol (D1)
- Structure: Replaces phenylamino with allylsulfanyl.
- Activity loss in D0 (hydroxyl → amino substitution) underscores the hydroxyl’s critical role .
Functional Group Modifications
6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol
3-(Methylsulfanyl)-6-methyl-1,2,4-triazin-5-amine (D0)
- Structure: Replaces hydroxyl with amino and phenylamino with methylsulfanyl.
- Key Data : Inactive in bacterial predation assays, emphasizing the necessity of the hydroxyl group for bioactivity .
Structural and Activity Comparison Table
Key Research Findings
Hydroxyl Group Critical for Activity: Analogs with hydroxyl substitution (e.g., D1) show bioactivity, while amino-substituted derivatives (e.g., D0) are inactive .
Substituent Position Matters : Chlorine at the 3-position on the phenyl ring (vs. 4-position) may optimize steric interactions with biological targets .
Electron-Withdrawing Groups : Trifluoromethyl or chloro substituents enhance stability and binding affinity in triazine-based inhibitors .
Biological Activity
The compound 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol is a member of the triazine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol can be represented as follows:
Antitumor Activity
Research indicates that triazine derivatives exhibit significant antitumor activity. For example, compounds structurally related to 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol have shown promising results in inhibiting tumor cell proliferation. A study demonstrated that derivatives with similar structural motifs had IC50 values ranging from 1.61 to 1.98 µg/mL against various cancer cell lines, suggesting a strong correlation between structure and cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of triazine derivatives were tested against Gram-positive and Gram-negative bacteria using the dilution method. The presence of halogen substituents (like chlorine) was essential for enhancing antibacterial activity. In particular, compounds with chlorinated phenyl groups exhibited greater efficacy compared to their non-chlorinated counterparts .
The biological activity of this compound is believed to stem from its ability to interact with specific cellular targets. Notably, the presence of the triazine ring is crucial for binding to proteins involved in cell signaling pathways related to cancer progression and microbial resistance. Molecular dynamics simulations have suggested that these compounds primarily interact through hydrophobic contacts with target proteins, with limited hydrogen bonding .
Study 1: Antitumor Efficacy
A recent study focused on the synthesis and evaluation of various triazine derivatives including 3-[(3-Chloro-2-methylphenyl)amino]-6-methyl-1,2,4-triazin-5-ol. The results indicated that this compound inhibited the growth of A431 (human epidermoid carcinoma) cells with an IC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin .
Study 2: Antibacterial Activity
In another investigation, a series of synthesized triazine derivatives were assessed for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The study found that compounds featuring electron-withdrawing groups such as chlorine demonstrated enhanced antibacterial activity, validating the structure–activity relationship (SAR) observed in previous studies .
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
